molecular formula C21H28N2O2S B2987098 2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 953917-10-7

2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2987098
CAS No.: 953917-10-7
M. Wt: 372.53
InChI Key: FAWWQYZUNYECHJ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-ethoxyphenyl group linked to a piperidine ring substituted with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWWQYZUNYECHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide , designated with the CAS number 953141-44-1 , is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N2O3SC_{20}H_{28}N_{2}O_{3}S, with a molecular weight of 408.6 g/mol . The structure features a piperidine ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC20H28N2O3S
Molecular Weight408.6 g/mol
CAS Number953141-44-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds with piperidine structures often interact with various neurotransmitter systems. The specific interactions of This compound have not been extensively documented in publicly available literature, but similar compounds show promise in several therapeutic areas:

  • Anticancer Activity : Piperidine derivatives have been explored for their potential to induce apoptosis in cancer cells. For instance, studies on related compounds indicate that they may inhibit cell proliferation and promote cell death through various mechanisms, including the induction of oxidative stress and disruption of cellular signaling pathways .
  • Neurological Applications : Compounds with similar structures have been noted for their ability to modulate cholinergic activity, potentially serving as treatments for neurodegenerative diseases like Alzheimer's disease. They may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .
  • Analgesic Properties : Some piperidine derivatives exhibit analgesic effects by interacting with opioid receptors, suggesting potential use in pain management therapies .

Study on Anticancer Activity

A recent study highlighted the development of piperidine derivatives that demonstrated significant cytotoxicity against hypopharyngeal tumor cells (FaDu). The compound showed better efficacy than established chemotherapeutics like bleomycin, indicating its potential as an anticancer agent .

Neuroprotective Effects

In another study focusing on neurological applications, piperidine-based compounds were shown to possess dual inhibition properties against AChE and butyrylcholinesterase (BuChE). This dual inhibition is crucial for enhancing cognitive function and managing symptoms associated with Alzheimer's disease .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Key Features Structural Differences vs. Target Compound Pharmacological Data / Applications Reference ID
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide - Methoxy (vs. ethoxy) on phenyl
- Piperidine-sulfonylphenyl group (vs. thiophene-piperidine)
Not specified; sulfonyl groups may enhance solubility
Rilapladib (Lp-PLA2 inhibitor) - Quinoline-4-one core
- Difluorobenzylthio and trifluoromethyl groups
IC50 = 0.23 nM (Lp-PLA2 inhibition); treats Alzheimer’s
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide - 2-Aminophenylsulfanyl substituent
- Methoxy (vs. ethoxy)
Antimicrobial activity (amide moiety relevance)
N-(2-Ethoxyphenyl)-2-{[4-allyl-5-(4-pyridinyl)triazol-3-yl]sulfanyl}acetamide - Triazole-sulfanyl group
- 2-Ethoxyphenyl (vs. 4-ethoxyphenyl)
Not specified; pyridine may influence metal chelation
Benzimidazole derivatives (e.g., Etonitazepyne) - Benzimidazole core (vs. acetamide)
- Ethoxyphenyl substitution
Controlled substances (analgesic/psychoactive effects)

Key Structural Variations and Implications

Substituent Position on Phenyl Ring :

  • The target compound’s 4-ethoxyphenyl group contrasts with 2-ethoxyphenyl in and 4-methoxyphenyl in . The para-substitution may optimize steric interactions with target receptors, while ethoxy’s longer chain could enhance lipophilicity compared to methoxy .

Heterocyclic Modifications: Thiophene in the target compound vs. pyridine () or quinoline (): Thiophene’s electron-rich sulfur atom may facilitate π-π stacking or hydrophobic interactions, whereas pyridine/quinoline rings could participate in hydrogen bonding or enzyme inhibition .

Piperidine Functionalization :

  • The thiophen-2-ylmethyl-piperidine group differs from sulfonylpiperidine () or 2-methoxyethyl-piperidine (). These modifications influence pharmacokinetics; sulfonyl groups improve aqueous solubility, while alkyl chains may prolong half-life .

Pharmacological Insights from Analogs

  • Enzyme Inhibition: Rilapladib’s IC50 of 0.23 nM highlights the impact of rigid heterocycles (quinoline) and fluorinated groups on potency. The target compound’s thiophene-piperidine scaffold may similarly target enzymes but requires empirical validation .
  • Antimicrobial Activity : demonstrates that sulfanyl-acetamides exhibit antimicrobial properties. The target compound’s thiophene could mimic this activity, though its ethoxyphenyl group may alter spectrum or efficacy .
  • CNS Effects : Benzimidazole derivatives () with ethoxyphenyl groups are regulated psychoactive substances. This suggests the target compound’s piperidine and ethoxyphenyl motifs might interact with CNS receptors, warranting further study .

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